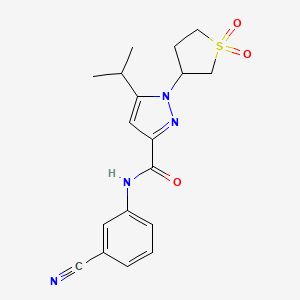![molecular formula C24H26N4O2S B7834589 4-(4-TERT-BUTYLPHENYL)-6-[(2,5-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834589.png)
4-(4-TERT-BUTYLPHENYL)-6-[(2,5-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-TERT-BUTYLPHENYL)-6-[(2,5-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with tert-butylphenyl, dimethoxyphenyl, methylthio, and carbonitrile groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-TERT-BUTYLPHENYL)-6-[(2,5-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Substitution Reactions: The tert-butylphenyl and dimethoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Thioether Formation: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Nitrile Introduction: The carbonitrile group can be introduced through a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-TERT-BUTYLPHENYL)-6-[(2,5-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
4-(4-TERT-BUTYLPHENYL)-6-[(2,5-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-6-[(2,5-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the biological system and the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Tert-butylphenyl)-6-[(2,5-dimethoxyphenyl)amino]-2-(methylthio)pyrimidine-5-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.
4-(4-Tert-butylphenyl)-6-[(2,5-dimethoxyphenyl)amino]-2-(methylthio)pyrimidine-5-methanol: Similar structure with a methanol group instead of a carbonitrile group.
Uniqueness
The presence of the carbonitrile group in 4-(4-TERT-BUTYLPHENYL)-6-[(2,5-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE provides unique reactivity and potential applications compared to its analogs with different functional groups. This uniqueness can be leveraged in various chemical and biological applications.
Propriétés
IUPAC Name |
4-(4-tert-butylphenyl)-6-(2,5-dimethoxyanilino)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-24(2,3)16-9-7-15(8-10-16)21-18(14-25)22(28-23(27-21)31-6)26-19-13-17(29-4)11-12-20(19)30-5/h7-13H,1-6H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHECCTJIWJXHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NC3=C(C=CC(=C3)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]amino}phenol](/img/structure/B7834518.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-2-methylpyrimidin-4-amine](/img/structure/B7834521.png)
![1-(4-{[6-(4-METHYLPHENYL)-2-[(2-METHYLPROPYL)SULFANYL]PYRIMIDIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE](/img/structure/B7834532.png)
![1-[2-(BENZYLSULFANYL)-6-(4-METHYLPHENYL)PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7834537.png)
![1-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-6-(4-METHYLPHENYL)PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7834545.png)
![N-[(FURAN-2-YL)METHYL]-6-(4-METHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDIN-4-AMINE](/img/structure/B7834547.png)
![3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzonitrile](/img/structure/B7834555.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[3,5-bis(trifluoromethyl)phenyl]-2H-pyrrol-3-one](/img/structure/B7834566.png)
![N-[4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]phenyl]acetamide](/img/structure/B7834567.png)

![5-amino-1-[(2-fluorophenyl)methyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one](/img/structure/B7834578.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(2,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834585.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(2-METHYLPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834592.png)
